5-(4-Benzylpiperazino)-2-nitroaniline
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Overview
Description
5-(4-Benzylpiperazino)-2-nitroaniline is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- A novel series of 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives, synthesized starting from 5-morpholin-4-yl(or 4-methylpiperazin-1-yl)-2-nitroaniline, displayed significant antioxidant activities and glucosidase inhibitory potential, outperforming the standard acarbose in some cases. This underscores the compound's role in synthesizing biologically active molecules with potential therapeutic applications (Özil, Baltaş, & Parlak, 2018).
Material Science and Molecular Electronics
- The molecule containing a nitroamine redox center, which includes a structure similar to 5-(4-Benzylpiperazino)-2-nitroaniline, was used in the active layer of a molecular electronic device. The device demonstrated exceptional electronic properties, such as negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1, highlighting the compound's significance in the field of molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).
Antimicrobial and Antibacterial Applications
- Various synthesized benzoxazole derivatives, including 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles, were evaluated for their antimicrobial activities against a range of microorganisms. Some compounds demonstrated significant antimycobacterial activity and were identified as potent antimicrobial agents, suggesting the potential use of this compound derivatives in developing new antimicrobial drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzylpiperazine derivatives, have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Benzylpiperazine, a structurally similar compound, is known to have euphoriant and stimulant properties, with effects similar to amphetamine . It has a high affinity action at the alpha2-adrenoreceptor, acting as an antagonist at the receptor, which inhibits negative feedback, causing an increase in released noradrenaline .
Biochemical Pathways
Related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in regulating the cell cycle .
Pharmacokinetics
Benzylpiperazine, a structurally similar compound, is known to be metabolized in the liver and excreted via the kidneys, with an elimination half-life of 55 hours .
Result of Action
Benzylpiperazine, a structurally similar compound, is known to cause acute psychosis, renal toxicity, and seizures at high doses .
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c18-16-12-15(6-7-17(16)21(22)23)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXABBUALRQIHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377242 |
Source
|
Record name | 5-(4-benzylpiperazino)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23470-43-1 |
Source
|
Record name | 5-(4-benzylpiperazino)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.